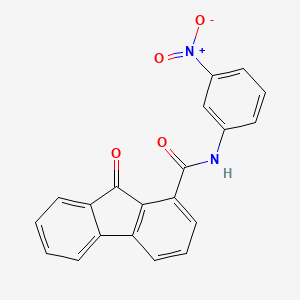
N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in laboratory experiments. It is a potent inhibitor of Cl^- channels and exhibits anti-inflammatory and analgesic properties.
Wirkmechanismus
N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid inhibits Cl^- channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel protein, which prevents Cl^- ions from passing through the channel. N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid has been shown to inhibit various types of Cl^- channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the Ca2+-activated Cl^- channel, and the volume-regulated anion channel.
Biochemical and Physiological Effects:
The inhibition of Cl^- channels by N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid can have various biochemical and physiological effects. In epithelial cells, it can lead to a decrease in Cl^- secretion and an increase in Na+ absorption, which can result in the reduction of fluid secretion. In smooth muscle cells, it can lead to relaxation and dilation of blood vessels. In neurons, it can lead to the modulation of synaptic transmission and the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid in lab experiments is its potent inhibitory effects on Cl^- channels. This allows researchers to study the physiological effects of Cl^- channel inhibition in various cell types. However, one limitation of using N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid is its potential off-target effects. N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid has been shown to inhibit other ion channels and transporters, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For the use of N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid in scientific research include investigating its effects in various disease models, developing more selective inhibitors of Cl^- channels, and developing N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid analogs with improved pharmacological properties.
Synthesemethoden
N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid can be synthesized by the reaction of 3-nitrobenzoyl chloride with 9-oxo-9H-fluorene-1-carboxylic acid in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide acid has been extensively used in scientific research due to its potent inhibitory effects on Cl^- channels. It has been shown to inhibit Cl^- channels in various cell types, including epithelial cells, smooth muscle cells, and neurons. This inhibition leads to a decrease in Cl^- transport and can have various physiological effects.
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-9-oxofluorene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-16-8-2-1-7-14(16)15-9-4-10-17(18(15)19)20(24)21-12-5-3-6-13(11-12)22(25)26/h1-11H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDSDZMZMOPOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate](/img/structure/B5030631.png)

![4-(2-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5030644.png)
![methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5030646.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B5030649.png)
![N-[4-(2-amino-3-cyano-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5030663.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[benzyl(methyl)amino]-2-indanecarboxamide](/img/structure/B5030677.png)
![7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5030680.png)
![1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5030695.png)
![N-[bis(4-fluorophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide](/img/structure/B5030697.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5030705.png)
![5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B5030708.png)

![3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5030726.png)